5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride
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Overview
Description
5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride is a heterocyclic compound that contains iodine, nitro, and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride typically involves the iodination of 1-nitro-1H-1,2,3,4-tetrazole. This can be achieved through the reaction of 1-nitro-1H-1,2,3,4-tetrazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted by other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or amines.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a component in energetic materials.
Mechanism of Action
The mechanism of action of 5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodine atom can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-1H-1,2,3,4-tetrazole
- 5-iodo-1H-1,2,3,4-tetrazole
- 1-nitro-1H-1,2,3,4-tetrazole
Uniqueness
5-iodo-1-nitro-1H-1,2,3,4-tetrazol-1-ium chloride is unique due to the presence of both iodine and nitro groups on the tetrazole ring
Properties
IUPAC Name |
5-iodo-1-nitrotetrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CIN5O2.ClH/c2-1-3-4-5-6(1)7(8)9;/h;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEVOEQYDIFSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=NN1[N+](=O)[O-])I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHClIN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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